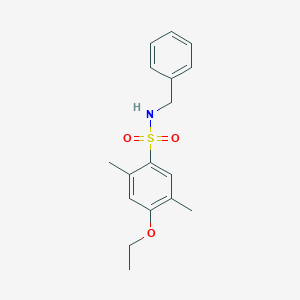

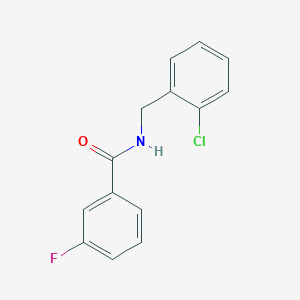

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

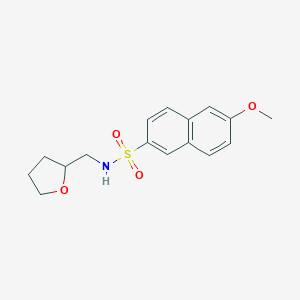

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C17H21NO3S and a molecular weight of 319.41854 . It is a subject of interest in various fields of chemical research .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The compound includes a benzyl group, an ethoxy group, and a benzenesulfonamide group, among others . Detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives for their biological activities. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened for their anti-HIV and antifungal activities, highlighting the versatility of sulfonamide derivatives in therapeutic applications (Zareef et al., 2007). Additionally, research on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrated moderate to good antibacterial and enzyme inhibition potential (Aziz‐ur‐Rehman et al., 2014), further supporting the broad spectrum of activity offered by sulfonamide compounds.

Photochemical Properties

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, showcasing high singlet oxygen quantum yield and fluorescence properties. Such compounds are promising for photodynamic therapy applications in cancer treatment due to their potent photochemical and photophysical properties (Pişkin et al., 2020).

Synthetic Applications

The synthesis of N-benzyl derivatives has been explored for their potential in organic synthesis and medicinal chemistry. For example, compounds synthesized from N-benzyl-4-chlorobenzenesulfonamide derivatives have been evaluated for their antibacterial properties, highlighting their utility in addressing drug-resistant bacterial infections (Abbasi et al., 2019). This demonstrates the role of sulfonamide derivatives in contributing to new antibacterial agents.

Molecular Structure Analysis

Investigations into the molecular and electronic structure of sulfonamide derivatives have provided insights into their chemical properties and potential interactions in biological systems. Studies on the crystal structure of secondary aromatic sulfonamides have helped elucidate the hydrogen-bonding patterns and chiral discrimination, which are crucial for understanding the drug-receptor interactions and designing more effective therapeutic agents (Kikkawa et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide are not well defined in the available literature . Potential areas of interest could include further exploration of its synthesis, structural analysis, reactivity, mechanism of action, and safety profile. Additionally, its potential applications in various fields of chemistry and biology could be explored.

Eigenschaften

IUPAC Name |

N-benzyl-4-ethoxy-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-4-21-16-10-14(3)17(11-13(16)2)22(19,20)18-12-15-8-6-5-7-9-15/h5-11,18H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYREPVCPCOAKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Furyl)-2-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B497401.png)

![N-[(2-imino-4,6-dimethyl-2H-pyran-3-yl)carbonyl]urea](/img/structure/B497406.png)

![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)

![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)

![3-(Aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497423.png)